REACTION_SMILES
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[C:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)(=[O:23])[Cl:24].[CH3:1][c:2]1[cH:3][c:4]2[c:5]3[c:10]([nH:11][c:12]2[cH:13][cH:14]1)[CH:9]([NH2:15])[CH2:8][CH2:7][CH2:6]3>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]3[c:10]([nH:11][c:12]2[cH:13][cH:14]1)[CH:9]([NH:15][C:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)=[O:23])[CH2:8][CH2:7][CH2:6]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2[nH]c3c(c2c1)CCCC3N
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Name
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Type
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product
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Smiles
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Cc1ccc2[nH]c3c(c2c1)CCCC3NC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |